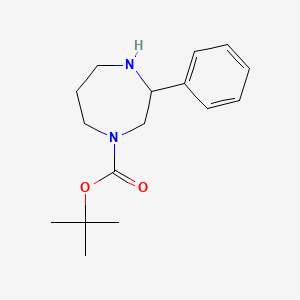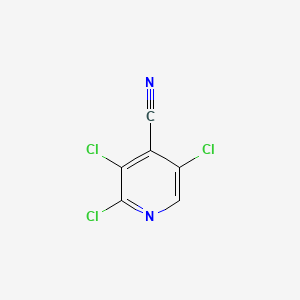
5-Bromobenzothiazole-2-sulfonic acid
Vue d'ensemble
Description
5-Bromobenzothiazole-2-sulfonic acid is a chemical compound with the molecular formula C7H4BrNO3S2 . It has a molecular weight of 294.2 g/mol . The compound is used in scientific research and its unique properties contribute to advancements in various fields like pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of 5-Bromobenzothiazole-2-sulfonic acid consists of a benzothiazole ring substituted with a bromine atom at the 5th position and a sulfonic acid group at the 2nd position . The InChI code for the compound is1S/C7H4BrNO3S2/c8-4-1-2-6-5 (3-4)9-7 (13-6)14 (10,11)12/h1-3H, (H,10,11,12) . Physical And Chemical Properties Analysis
5-Bromobenzothiazole-2-sulfonic acid has a molecular weight of 294.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 292.88160 g/mol . The topological polar surface area of the compound is 104 Ų . The compound has a heavy atom count of 14 .Applications De Recherche Scientifique
Antioxidant Capacity Assays
5-Bromobenzothiazole-2-sulfonic acid plays a critical role in antioxidant capacity assays, particularly through its involvement in the ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation-based assays. These assays are prevalent for evaluating the antioxidant capacity of various substances. The reaction pathways involved in these assays can differ, with some antioxidants coupling with ABTS•+, leading to specific oxidative degradation products. This variability in reaction pathways highlights the complexity and specificity of interactions in ABTS-based assays and underscores the need for further investigation into their application and interpretation in antioxidant capacity measurement (Ilyasov et al., 2020).
Enzymatic Remediation of Organic Pollutants
The use of redox mediators, including compounds related to benzothiazole sulfonic acids, in enzymatic processes has shown significant potential in the remediation of recalcitrant organic pollutants in wastewater. These mediators enhance the efficiency of enzyme-driven degradation of pollutants, extending the range of substrates that can be effectively processed. This approach not only demonstrates the versatility of redox mediators in environmental applications but also opens up new avenues for the remediation of a wide spectrum of aromatic compounds present in industrial effluents, thereby contributing to advancements in wastewater treatment technologies (Husain & Husain, 2007).
Analytical and Chemical Synthesis
Benzothiazoles, including derivatives and related sulfonic acids, are integral to various fields in chemistry, from serving as intermediates in the synthesis of pharmaceuticals and other chemically active compounds to their roles in analytical chemistry. The unique properties of benzothiazole sulfonic acids, such as their reactivity and ability to participate in complex chemical processes, underscore their importance in the development of new chemical entities and analytical methodologies. This versatility is reflected in the wide range of applications, from the synthesis of novel compounds with potential therapeutic activities to the development of analytical methods for the determination of antioxidant capacity and the study of reaction mechanisms in chemical transformations (Various Authors).
Safety and Hazards
5-Bromobenzothiazole-2-sulfonic acid should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . Conditions to avoid include heat, flames, and sparks . Materials to avoid include oxidizing agents . Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen bromide, and sulfur oxides .
Orientations Futures
Benzothiazole, the core structure of 5-Bromobenzothiazole-2-sulfonic acid, is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics . The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry . This suggests that 5-Bromobenzothiazole-2-sulfonic acid may have potential applications in the development of new therapeutic agents .
Mécanisme D'action
Target of Action
The primary targets of 5-Bromobenzothiazole-2-sulfonic acid are currently not well-defined in the literature. This compound is a derivative of benzothiazole, which is known to interact with various biological targets. The specific targets for this sulfonic acid derivative remain to be identified .
Mode of Action
The mode of action of 5-Bromobenzothiazole-2-sulfonic acid is not well-understood due to the lack of studies focusing on this specific compound. As a benzothiazole derivative, it may share some of the biological activities of other benzothiazoles. The presence of the sulfonic acid group and the bromine atom could significantly alter its interactions with biological targets .
Pharmacokinetics
The sulfonic acid group in the molecule suggests that it may be water-soluble, which could influence its absorption and distribution. More detailed studies are needed to confirm these properties .
Result of Action
Given the lack of specific information, it is difficult to predict the exact outcomes of its interaction with cellular targets .
Action Environment
The action of 5-Bromobenzothiazole-2-sulfonic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the sulfonic acid group, potentially altering the compound’s solubility and its interactions with targets. Additionally, the presence of other molecules could impact its stability and efficacy .
Propriétés
IUPAC Name |
5-bromo-1,3-benzothiazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S2/c8-4-1-2-6-5(3-4)9-7(13-6)14(10,11)12/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRQZCBKYMUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682070 | |
| Record name | 5-Bromo-1,3-benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzothiazole-2-sulfonic acid | |
CAS RN |
1215205-70-1 | |
| Record name | 5-Bromo-2-benzothiazolesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)




![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)
![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)




![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)

